molecular formula C23H20O B14588301 2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran CAS No. 61504-10-7

2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14588301
CAS No.: 61504-10-7
M. Wt: 312.4 g/mol
InChI Key: NQUHMBRQSGSFPN-UHFFFAOYSA-N
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Description

2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran typically involves the use of various organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Heck coupling reaction can be employed, where a halogenated precursor reacts with a phenyl-substituted alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and catalysts are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61504-10-7

Molecular Formula

C23H20O

Molecular Weight

312.4 g/mol

IUPAC Name

2-phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C23H20O/c1-3-9-18(10-4-1)15-16-20-17-23(19-11-5-2-6-12-19)24-22-14-8-7-13-21(20)22/h1-16,20,23H,17H2

InChI Key

NQUHMBRQSGSFPN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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